molecular formula C19H32N2O B8688611 2,6-Di-tert-butyl-4-[(piperazin-1-yl)methyl]phenol CAS No. 13790-75-5

2,6-Di-tert-butyl-4-[(piperazin-1-yl)methyl]phenol

Cat. No. B8688611
CAS RN: 13790-75-5
M. Wt: 304.5 g/mol
InChI Key: NSHPHKYHPUUZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Di-tert-butyl-4-[(piperazin-1-yl)methyl]phenol is a useful research compound. Its molecular formula is C19H32N2O and its molecular weight is 304.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Di-tert-butyl-4-[(piperazin-1-yl)methyl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Di-tert-butyl-4-[(piperazin-1-yl)methyl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

13790-75-5

Molecular Formula

C19H32N2O

Molecular Weight

304.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-(piperazin-1-ylmethyl)phenol

InChI

InChI=1S/C19H32N2O/c1-18(2,3)15-11-14(13-21-9-7-20-8-10-21)12-16(17(15)22)19(4,5)6/h11-12,20,22H,7-10,13H2,1-6H3

InChI Key

NSHPHKYHPUUZGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Commercially available (1,1-dimethylethoxy)carbonylpiperazine (12.47 g) and 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzaldehyde (15.67 g) were dissolved in 1:1 mixture of methanol and THF (200 ml). The solution was cooled in an ice-bath, and sodium cyanoborohydride (6.2 g) was added portionwise over 2 h. The reaction mixture was allowed to warm to room temperature and stirred for 48 h. At this time 50 ml of a saturated solution of NaHCO3 was added, and the mixture was concentrated in vacuo. The residue was diluted with water and extracted with dichloromethane. The organic fractions (3×500 ml) were washed with water, brine and dried over sodium sulphate. After removal of the solvent in vacuo, the viscous material was dissolved in trifluoroacetic acid (100 ml) and stirred at room temperature overnight. The reaction mixture was concentrated in vacuo and the residue was triturated with diethyl ether to afford a white solid. A small amount of this trifluoroacetic acid salt was converted into the corresponding free base and analysed as the required product. The product can be isolated as its free base by simple modification of the above described procedure.
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12.47 g
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reactant
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15.67 g
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reactant
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solvent
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200 mL
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solvent
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6.2 g
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reactant
Reaction Step Two
[Compound]
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saturated solution
Quantity
50 mL
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reactant
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